5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxywithastramonolide typically involves the extraction from the roots of Withania somnifera. The extraction process often employs solvents such as methanol, ethanol, or a mixture of water and alcohol . Advanced techniques like supercritical fluid extraction and pressurized liquid extraction are also used to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of 12-Deoxywithastramonolide focuses on optimizing the extraction process to ensure high yield and purity. This involves the use of large-scale extraction equipment and the implementation of green extraction techniques to minimize the use of toxic solvents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxywithastramonolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 12-Deoxywithastramonolide, each with unique biological activities .
Scientific Research Applications
12-Deoxywithastramonolide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 12-Deoxywithastramonolide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Withanolide A
- Withanolide B
- Withanone
- 27-Hydroxywithanolide B
- Withanoside IV
- Withanoside V
Comparison: 12-Deoxywithastramonolide is unique among withanolides due to its specific structural features and biological activities. While other withanolides also exhibit anti-inflammatory and anti-cancer properties, 12-Deoxywithastramonolide has shown distinct efficacy in inhibiting HIV-1 replication, highlighting its potential as an antiviral agent . Additionally, its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H38O6 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3 |
InChI Key |
AWVMHXZWAKRDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO |
Origin of Product |
United States |
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